molecular formula C8H10N2O6S2 B2823594 N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide CAS No. 96422-12-7

N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide

Cat. No. B2823594
M. Wt: 294.3
InChI Key: ZLKTWFXITGZKLW-UHFFFAOYSA-N
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Patent
US07491735B2

Procedure details

To a solution of 4-nitroaniline (5.04 g, 36.5 mmol) in CH2Cl2 (100 ml) cooled to 0° C. were added Et3N (6.61 mL, 47.4 mmol) and MsCl (3.39 mL, 43.8 mmol) and the mixture was stirred at room temperature overnight to give dimethanesulfonyl-(4-nitro-phenyl)-amine as a yellow solid (10.46 g, 98%) following work-up.
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.61 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.39 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].CCN(CC)CC.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>C(Cl)Cl>[CH3:18][S:19]([N:8]([S:19]([CH3:18])(=[O:21])=[O:20])[C:7]1[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
5.04 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.61 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
3.39 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.46 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 162.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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